(22R)-5,6beta,22,27-Tetrahydroxy-1-oxo-5alpha-ergosta-2,24-dien-26-oic acid delta-lactone
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Overview
Description
- “(22R)-5,6β,22,27-Tetrahydroxy-1-oxo-5α-ergosta-2,24-dien-26-oic acid delta-lactone” is a natural compound with a complex structure.
- It belongs to the class of δ-lactones, which are cyclic esters formed by the removal of water from carboxylic acids.
- The compound is found in various organisms and has garnered interest due to its potential biological activities.
Preparation Methods
- Synthetic routes for this compound involve complex organic chemistry.
- One approach is through oxidative cyclization of a precursor, typically an ergosterol derivative.
- Industrial production methods may vary, but they often rely on fermentation or chemical synthesis.
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., Jones reagent), reducing agents (e.g., lithium aluminum hydride), and acid catalysts.
- Major products depend on the specific reaction conditions and functional groups present.
Scientific Research Applications
- In chemistry, it serves as a model compound for studying lactone chemistry and stereochemistry.
- In biology, it may have antifungal, antibacterial, or antitumor properties.
- In medicine, it could be investigated for potential therapeutic effects.
- In industry, it might be used as a precursor for other compounds.
Mechanism of Action
- The exact mechanism remains elusive, but it likely involves interactions with cellular receptors or enzymes.
- Potential molecular targets include membrane proteins or intracellular signaling pathways.
Comparison with Similar Compounds
- Similar compounds include other ergosterol derivatives, such as withaferin A .
- Unlike some related compounds, this lactone has unique hydroxyl groups and stereochemistry.
Remember that research on this compound is ongoing, and its full potential is yet to be explored
Properties
IUPAC Name |
2-[1-(5,6-dihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O6/c1-15-12-22(34-25(32)18(15)14-29)16(2)19-7-8-20-17-13-24(31)28(33)10-5-6-23(30)27(28,4)21(17)9-11-26(19,20)3/h5-6,16-17,19-22,24,29,31,33H,7-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWRZKAVHDHGID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)O)O)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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